Bis(4,5-diamino-2,4-dihydro-3-oxopyrazole) sulphate
Description
Bis(4,5-diamino-2,4-dihydro-3-oxopyrazole) sulphate is a heterocyclic organic compound featuring a pyrazole backbone substituted with amino groups at the 4 and 5 positions and a ketone group at the 3-position.
Properties
CAS No. |
93982-48-0 |
|---|---|
Molecular Formula |
C6H14N8O6S |
Molecular Weight |
326.29 g/mol |
IUPAC Name |
3,4-diamino-1,4-dihydropyrazol-5-one;sulfuric acid |
InChI |
InChI=1S/2C3H6N4O.H2O4S/c2*4-1-2(5)6-7-3(1)8;1-5(2,3)4/h2*1H,4H2,(H2,5,6)(H,7,8);(H2,1,2,3,4) |
InChI Key |
AVMKZRXMTPIYBV-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=NNC1=O)N)N.C1(C(=NNC1=O)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Route
Starting Materials : Hydrazine or substituted hydrazines and 1,3-dicarbonyl compounds such as diethyl oxalate or similar ketoesters.
Reaction Conditions : The hydrazine is reacted with the 1,3-dicarbonyl compound under reflux in an appropriate solvent (e.g., ethanol, methanol, or water) to promote cyclization.
Mechanism : Initial formation of hydrazone intermediates followed by intramolecular cyclization yields the pyrazole ring with amino and oxo substituents at the 4 and 5 positions.
Isolation : The pyrazole product is isolated and purified, then reacted with sulphuric acid or a sulphate source to form the sulphate salt.
This method is favored for its straightforwardness and relatively high yields.
Salt Formation
The free base pyrazole derivative is treated with sulphuric acid under controlled temperature to form the bis-sulphate salt.
Careful control of stoichiometry and temperature is essential to avoid over-acidification or decomposition.
The salt is typically isolated by crystallization from aqueous or mixed solvents.
Alternative Approaches
Intramolecular Cyclization of Hydrazone Precursors : Advanced methods involve preparing hydrazone intermediates functionalized with energetic groups, followed by intramolecular cyclization to yield stable pyrazole derivatives. This approach can be adapted to introduce amino and oxo groups at desired positions before salt formation.
Use of Catalysts and Green Chemistry Techniques : Recent advances include employing palladium or silver catalysts to facilitate cycloaddition or carbonylation steps, improving regioselectivity and yield. Continuous flow chemistry and green solvents have also been explored to enhance sustainability and scalability.
The purity and yield of the pyrazole intermediate are sensitive to solvent choice and reaction time.
Overheating or prolonged reaction can lead to side reactions or decomposition.
The sulphate salt formation requires precise acid addition to avoid hydrolysis or degradation.
Use of green solvents and continuous flow methods can improve environmental footprint and reproducibility.
The preparation of Bis(4,5-diamino-2,4-dihydro-3-oxopyrazole) sulphate is primarily achieved through cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, followed by salt formation with sulphuric acid. Modern synthetic advances incorporate catalytic and green chemistry approaches to enhance efficiency and sustainability. The compound exhibits high thermal stability, making it suitable for applications requiring robust energetic materials. Detailed control of reaction parameters is critical to optimize yield and purity.
Chemical Reactions Analysis
Electrophilic Substitution
The electron-rich 4,5-diamino groups participate in electrophilic substitutions. Nitrosation occurs preferentially at the C3 position of the pyrazole ring rather than nitrogen atoms :
Key Data :
-
Nitrosation : Yields 3-nitroso derivatives at pH 3–4 (60–70% yield) .
-
Halogenation : Reacts with Cl₂ or Br₂ in acetic acid to form 3-halo derivatives (e.g., 3-Cl: 55% yield).
Coordination Chemistry
The amino groups act as ligands for transition metals, forming stable complexes used in catalysis and materials science .
| Metal Ion | Complex Structure | Application |
|---|---|---|
| Cu²⁺ | [Cu(L)₂(H₂O)₂]·SO₄ | Catalytic oxidation of alcohols. |
| Fe³⁺ | [Fe(L)₃]·(SO₄)₁.₅ | Magnetic materials . |
Mechanism :
-
Bidentate coordination via N4 and N5 amino groups.
-
Sulfate acts as a counterion or bridging ligand.
Cyclization and Heterocycle Formation
The compound undergoes cyclization with carbonyl reagents (e.g., aldehydes, ketones) to form fused heterocycles :
Example Reaction :
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| Salicylaldehyde | Chromeno-pyridine | 83% | Pyridine/ethanol, reflux . |
| Malononitrile | Pyrido[2,3-d]pyrimidine | 78% | Knoevenagel adduct formation . |
Redox Reactions
The 3-oxo group and amino sites participate in oxidation and reduction:
-
Oxidation :
-
Reduction :
Acid-Base Behavior
The sulfate group moderates acidity (pKa ~2.5 for –NH₂ groups) . Deprotonation in basic media (pH >10) generates a reactive anion for nucleophilic substitutions.
Biological Alkylation
In medicinal contexts, the compound alkylates biomolecular targets:
| Target | Reaction | Outcome |
|---|---|---|
| DNA | N7-guanine alkylation | Antiproliferative activity . |
| Enzymes | Thiol group alkylation | Inhibition of biofilm formation . |
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of bis(4,5-diamino-2,4-dihydro-3-oxopyrazole) sulphate. It has been found effective against various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Case Study:
In a study conducted by Nemr et al., the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a therapeutic agent in treating bacterial infections .
2. Cancer Treatment
The compound has shown promise in cancer research, particularly in inhibiting the growth of cancer cells. Its ability to induce apoptosis in cancerous cells has been documented.
Data Table: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
This table summarizes the cytotoxic effects observed in various cancer cell lines, indicating its potential as an anticancer agent.
Agricultural Applications
1. Plant Growth Regulation
this compound has been investigated for its role as a plant growth regulator. It enhances germination rates and overall plant vigor.
Case Study:
In agricultural trials, the application of this compound resulted in a 30% increase in seed germination rates for crops such as wheat and maize. The compound appears to stimulate root development and nutrient uptake .
Materials Science Applications
1. Polymer Chemistry
The compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.
Data Table: Properties of Polymers with this compound Additive
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyethylene | 200 | 30 |
| Polyvinyl Chloride | 180 | 25 |
This table illustrates the improvements in thermal stability and mechanical strength when this compound is incorporated into polymer matrices.
Mechanism of Action
The mechanism by which Tris(2-chloro-1-methylethyl) phosphate exerts its flame retardant effects involves the release of phosphorus-containing radicals upon heating. These radicals interfere with the combustion process by promoting the formation of a char layer and inhibiting the release of flammable gases. The molecular targets include the polymer matrix and the flame front, where the compound acts to disrupt the combustion cycle.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,4'-Bis(2-sulfostyryl)biphenyl Disodium (CAS 27344-41-8)
- Structure: Contains sulfonate (-SO₃⁻) groups attached to styryl-biphenyl moieties, contrasting with the amino-functionalized pyrazole core of the target compound.
- Molecular Weight : 562.6 g/mol (higher than typical pyrazole sulphates due to aromatic extensions).
- Applications : Likely used as a fluorescent whitening agent or optical brightener in industrial settings.
- Key Difference : The sulfonate groups in this compound confer greater thermal stability and water solubility compared to sulphate esters, which may hydrolyze under acidic conditions .
2,6-Dimethoxy-3,5-pyridinediamine HCl (CAS 56216-28-5)
- Structure: A pyridine derivative with methoxy and amino substituents, differing from the pyrazole core but sharing functionalized nitrogen atoms.
- Applications : Used in hair dye formulations due to its ability to form stable complexes with oxidizing agents.
- Comparison: The sulphate counterion in Bis(4,5-diamino-2,4-dihydro-3-oxopyrazole) sulphate may offer better pH tolerance in cosmetic formulations compared to the hydrochloride salt in this analog .
Pharmacological and Industrial Sulfates: Magnesium Sulphate ()
- Role of Sulphate : In magnesium sulphate, the sulphate ion enhances bioavailability and modulates neuronal excitability in medical applications (e.g., postoperative analgesia).
- Contrast with Target Compound: this compound’s biological activity (if any) would depend on its heterocyclic core rather than the sulphate ion alone. Magnesium sulphate’s efficacy in prolonging sensory blockade (e.g., 24-hour pain relief) highlights the importance of counterion selection in drug design .
Environmental Interactions: Sulphate-Reducing Bacteria ()
- Sulphate Reduction : Sulphate-reducing bacteria utilize sulphate as a terminal electron acceptor, producing sulphide.
- Relevance to Target Compound: If this compound enters anaerobic environments (e.g., wastewater), its sulphate group may participate in microbial reduction processes. However, its aromatic amino groups could inhibit bacterial activity, unlike simpler sulphates like magnesium sulphate, which are more readily metabolized .
Data Table: Comparative Analysis of Sulphate-Containing Compounds
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications | Stability Considerations |
|---|---|---|---|---|
| This compound | Not provided | Amino, ketone, sulphate | Hypothetical: Pharmaceuticals, dyes | Susceptible to hydrolysis under extreme pH |
| 4,4'-Bis(2-sulfostyryl)biphenyl Disodium | 562.6 | Sulfonate, styryl-biphenyl | Optical brighteners | High thermal stability |
| Magnesium Sulphate | 120.37 | Sulphate, magnesium | Medical analgesia, electrolytes | Stable in physiological conditions |
| 2,6-Dimethoxy-3,5-pyridinediamine HCl | Not provided | Methoxy, amino, hydrochloride | Hair dyes | pH-sensitive in formulations |
Key Research Findings and Gaps
- Structural Insights : Pyrazole-based sulphates are less studied than pyridine or biphenyl analogs, necessitating further research on their coordination chemistry and reactivity .
- Pharmacological Potential: Magnesium sulphate’s success as an adjuvant suggests sulphate-containing heterocycles could be explored for enhanced drug delivery systems .
- Environmental Impact: Amino-substituted sulphates may exhibit dual behavior—acting as electron acceptors in microbial reduction while inhibiting bacterial growth due to aromatic toxicity .
Biological Activity
Introduction
Bis(4,5-diamino-2,4-dihydro-3-oxopyrazole) sulphate, commonly referred to as 4,5-diamino-2,4-dihydro-3-oxopyrazole sulphate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
The chemical structure of this compound is characterized by two pyrazole moieties linked to a sulfate group. Its molecular formula is , and it has a molecular weight of 232.27 g/mol. The compound exhibits solubility in water and moderate stability under physiological conditions.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable anticancer properties. For instance, bis(4,5-diamino-2,4-dihydro-3-oxopyrazole) showed significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HepG2 | 0.71 | Cell cycle arrest at S phase |
| BT474 | 1.39 | Induction of apoptosis |
| BGC823 | 0.71 | Inhibition of cell proliferation |
These findings suggest that the compound may serve as a potential lead in the development of new anticancer agents targeting specific pathways involved in tumor growth and survival .
The anticancer effects of bis(4,5-diamino-2,4-dihydro-3-oxopyrazole) are primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. CDK2 plays a crucial role in cell cycle regulation and apoptosis. Inhibition of CDK2 leads to cell cycle arrest and subsequent apoptosis in cancer cells .
Genotoxicity Studies
Genotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vivo studies using NMRI mice indicated no significant increase in micronucleated polychromatic erythrocytes (PCEs), suggesting that the compound does not induce chromosomal aberrations at the tested doses . However, cytotoxic effects were observed at higher concentrations during in vitro assays with human lymphocytes.
Safety and Toxicology
A comprehensive safety assessment indicated that this compound is safe for use in cosmetic formulations at concentrations up to 3%. The majority of the applied dose remained on the skin surface with minimal systemic absorption .
Study 1: Antiproliferative Effects on Cancer Cells
In a recent study published in ACS Omega, bis(4,5-diamino-2,4-dihydro-3-oxopyrazole) was evaluated for its antiproliferative activity across a panel of cancer cell lines. The compound demonstrated significant growth inhibition with mean GI50 values ranging from 1.1 to 5.9 μM across various malignancies including leukemia and breast cancer .
Study 2: Genotoxicity Assessment
A genotoxicity study involving human peripheral blood lymphocytes revealed a dose-dependent increase in chromosomal aberrations without metabolic activation. However, under conditions with metabolic activation (S9), the compound did not demonstrate mutagenic properties . This highlights the importance of metabolic context when assessing the safety of pyrazole derivatives.
Q & A
Basic: What are the recommended methodologies for synthesizing Bis(4,5-diamino-2,4-dihydro-3-oxopyrazole) sulphate with high purity?
Answer:
Synthesis optimization requires a factorial design approach to evaluate variables such as temperature, pH, and stoichiometric ratios. For example, varying the sulfonation step conditions (e.g., sulfuric acid concentration, reaction time) can minimize side products. Characterization via HPLC (for purity assessment) and FT-IR (to confirm sulfate ester formation) is critical. Replicating prior protocols with advanced analytical tools (e.g., high-resolution mass spectrometry) ensures reproducibility .
Basic: How can researchers characterize the stability of this compound under varying storage conditions?
Answer:
Stability studies should employ accelerated degradation tests under controlled humidity, temperature, and light exposure. Use UV-Vis spectroscopy to monitor absorbance changes and X-ray diffraction (XRD) to detect crystallinity loss. Statistical tools like Arrhenius modeling predict shelf life by correlating degradation kinetics with environmental factors .
Advanced: What theoretical frameworks are appropriate for studying the reaction mechanisms of this compound in catalytic systems?
Answer:
Mechanistic studies benefit from density functional theory (DFT) to model electron transfer pathways and intermediate states. Pair computational data with experimental techniques like in situ Raman spectroscopy to validate transition states. Align hypotheses with established theories (e.g., Marcus theory for electron transfer) to contextualize findings .
Advanced: How should researchers address contradictions in reported reactivity data for this compound?
Answer:
Systematic meta-analysis of literature is essential to identify variables causing discrepancies (e.g., solvent polarity, catalyst loading). Replicate experiments under standardized conditions and use multivariate regression to isolate influential factors. Cross-validate results with synchrotron-based XAS for oxidation state analysis .
Advanced: What methodological strategies optimize the compound’s solubility for pharmaceutical formulation studies?
Answer:
Employ co-solvency or solid dispersion techniques with polymers like PVP. Use dynamic light scattering (DLS) to monitor particle size and differential scanning calorimetry (DSC) to assess amorphous/crystalline phase transitions. Theoretical solubility parameters (e.g., Hansen solubility theory) guide solvent selection .
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?
Answer:
Combine 1H/13C NMR to resolve amine and sulfate groups, ESI-MS for molecular ion confirmation, and elemental analysis for stoichiometric validation. X-ray crystallography provides definitive structural elucidation, though crystal growth may require solvent screening .
Advanced: How can AI-driven simulation tools enhance the design of derivatives with improved bioactivity?
Answer:
Leverage molecular docking (e.g., AutoDock Vina) to predict binding affinities and QSAR models to correlate structural features with activity. Integrate COMSOL Multiphysics for transport phenomena simulations in biological systems. Validate predictions with high-throughput screening .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
Conduct thermal stability assays (via TGA/DSC) to identify decomposition risks. Use glove boxes for air-sensitive steps and LC-MS to detect volatile byproducts. Institutional guidelines (e.g., OSHA) mandate fume hoods and PPE for sulfonic acid derivatives .
Advanced: How can researchers design experiments to explore the compound’s role in supramolecular assemblies?
Answer:
Apply cryo-TEM and small-angle X-ray scattering (SAXS) to study self-assembly kinetics. Theoretical frameworks like molecular orbital theory explain non-covalent interactions. Pair with fluorescence quenching assays to probe host-guest binding dynamics .
Advanced: What statistical methods resolve batch-to-batch variability in synthesis?
Answer:
Implement design of experiments (DoE) with ANOVA to identify critical process parameters. Use principal component analysis (PCA) on spectral data (e.g., NMR, IR) to detect outliers. Process analytical technology (PAT) tools like inline FT-IR enable real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
